molecular formula C17H11NO5S2 B2964889 2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-76-1

2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B2964889
CAS No.: 853903-76-1
M. Wt: 373.4
InChI Key: WPDJWPKOLWLIQD-AUWJEWJLSA-N
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Description

2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a useful research compound. Its molecular formula is C17H11NO5S2 and its molecular weight is 373.4. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid often begins with the condensation of appropriate aryl aldehydes with thiazolidinones under acidic conditions. Key reagents include 3-hydroxybenzaldehyde and 2-mercapto-3-arylpropanoic acid, with catalysts like piperidine and solvents such as ethanol or acetic acid.

  • Industrial Production Methods: Industrial synthesis scales up the laboratory procedures, optimizing reaction temperatures and times, and utilizing continuous flow reactors for enhanced efficiency and yield. Catalysts like p-toluenesulfonic acid may be used to facilitate the condensation reaction.

Chemical Reactions Analysis

  • Types of Reactions: This compound undergoes a variety of chemical reactions, including:

    • Oxidation: Involving reagents such as potassium permanganate, this reaction can transform the sulfanylidene group into sulfone derivatives.

    • Reduction: Utilizing agents like sodium borohydride, leading to the reduction of the thiazolidinone ring.

    • Substitution: Nucleophilic substitution reactions facilitated by bases like sodium hydroxide or potassium carbonate.

  • Common Reagents and Conditions:

    • Oxidation: Potassium permanganate, concentrated sulfuric acid.

    • Reduction: Sodium borohydride, ethanol.

    • Substitution: Sodium hydroxide, dimethylformamide (DMF).

  • Major Products: These reactions yield various derivatives, such as sulfone or thiol analogs, which display modified biological properties.

4. Scientific Research Applications: This compound finds applications across various fields:

  • Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

  • Biology: Studied for its enzyme inhibition properties, potentially useful in understanding enzyme-substrate interactions.

  • Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer activities. The benzoic acid moiety enhances its biological interactions.

  • Industry: Utilized in the development of pharmaceuticals and agrochemicals.

5. Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets:

  • Molecular Targets and Pathways:

    • Enzyme Inhibition: It acts as an inhibitor for enzymes like aldose reductase, involved in diabetic complications.

    • Pathways: Modulates signaling pathways such as the NF-κB pathway, involved in inflammation and cancer.

Comparison with Similar Compounds

  • 2-hydroxy-4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-3-yl]benzoic acid

  • 2-hydroxy-4-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-3-yl]benzoic acid

  • Uniqueness: The unique combination of hydroxy, thiazolidinone, and benzoic acid functionalities make 2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid a valuable scaffold for diverse bioactive derivatives, setting it apart from its analogs.

  • Conclusion: this compound is a compound with versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its preparation methods, chemical reactions, and unique properties make it a subject of significant interest for further study and development.

    Properties

    IUPAC Name

    2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H11NO5S2/c19-11-3-1-2-9(6-11)7-14-15(21)18(17(24)25-14)10-4-5-12(16(22)23)13(20)8-10/h1-8,19-20H,(H,22,23)/b14-7-
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WPDJWPKOLWLIQD-AUWJEWJLSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H11NO5S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    373.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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